molecular formula C16H17NO6S B2707423 N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 331750-11-9

N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2707423
CAS RN: 331750-11-9
M. Wt: 351.37
InChI Key: QQJDSXXHTWFLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine (DPhG) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPhG belongs to the class of glycine derivatives and has been found to have a wide range of biological activities.

Scientific Research Applications

Interaction with Metal Ions

N-(phenylsulfonyl)glycine has been studied for its interaction with metal ions like Cadmium(2+) and Zinc(2+). Gavioli et al. (1991) investigated its interaction through techniques such as dc polarography, pH-metric titrations, and 1 H NMR spectroscopy. They found that the presence of an additional ligand, 2,2'-bipyridine, lowers the pKa of Cd2+ -promoted deprotonation of the sulfonamide nitrogen. This study highlights the compound's potential in understanding metal-ligand interactions in inorganic chemistry (Gavioli et al., 1991).

Aldose Reductase Inhibition

Deruiter et al. (1989) prepared analogues of N-(phenylsulfonyl)glycine to investigate their inhibitory activity on rat lens aldose reductase. Some derivatives displayed greater inhibitory activity, suggesting the potential of N-substitution to enhance affinity for aldose reductase, an enzyme implicated in diabetic complications. This research contributes to the development of more effective aldose reductase inhibitors (Deruiter et al., 1989).

Glycine Polymorphism and Crystallization

Huang et al. (2008) studied glycine, the simplest amino acid, and its self-association in supersaturated aqueous solutions. Their research provides insight into glycine's crystallization and polymorphism, fundamental for understanding the crystallization processes of amino acids and their derivatives in various industrial applications (Huang et al., 2008).

Enzyme Kinetic Evaluations

Mayfield and Deruiter (1987) synthesized N-[[(substituted amino)phenyl]sulfonyl]glycines as aldose reductase inhibitors. Their kinetic studies suggested that these compounds, particularly the most effective inhibitor of the series, interact at the common inhibitor binding site of the enzyme. This research is significant for understanding enzyme inhibition mechanisms and designing new inhibitors (Mayfield & Deruiter, 1987).

Osmoprotection in Bacteria

Chambers et al. (1987) explored the role of glycine betaine as an osmoprotectant molecule for Escherichia coli, highlighting the potential of related compounds in aiding bacteria to survive hypertonic stress. This study has implications for understanding bacterial stress responses and could inform biotechnological applications aimed at enhancing microbial resilience (Chambers et al., 1987).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-12-8-9-15(23-2)14(10-12)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJDSXXHTWFLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine

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